molecular formula C24H23F2N5O B606574 (2E)-3-[4-(1-Cyclopropyl-1H-pyrazol-4-yl)-3-pyridinyl]-N-[4-[(3,3-difluoro-1-azetidinyl)methyl]phenyl]-2-propenamide CAS No. 1818410-84-2

(2E)-3-[4-(1-Cyclopropyl-1H-pyrazol-4-yl)-3-pyridinyl]-N-[4-[(3,3-difluoro-1-azetidinyl)methyl]phenyl]-2-propenamide

Cat. No. B606574
CAS RN: 1818410-84-2
M. Wt: 435.48
InChI Key: SYYLWEQOPOZEHZ-FPYGCLRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CDK8-IN-4k is a potent and highly selective CDK8 inhibitor, with no apparent potential for time-dependent CYP3A4 inhibition.

Scientific Research Applications

Synthesis and Anticancer Activity

  • Research has demonstrated the potential of derivatives of 1-cyclopropyl-1H-pyrazol-4-yl in the field of anticancer drug development. For instance, Metwally, Abdelrazek, and Eldaly (2016) explored the synthesis of new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole and evaluated their anticancer activity. These compounds, closely related to the chemical structure , showed promise in cancer treatment (Metwally, Abdelrazek, & Eldaly, 2016).

Anti-inflammatory Activity

  • In a study conducted by Hayun et al. (2020), novel synthesized 1,5-diarylpyrazole compounds, structurally similar to the chemical , were evaluated for their anti-inflammatory potential. The study found that certain aminomethyl derivatives of these compounds exhibited significant anti-inflammatory effects, surpassing even the standard diclofenac sodium (Hayun et al., 2020).

Synthesis of Biologically Active Derivatives

  • Liu, Xu, and Xiong (2017) focused on synthesizing 3-phenyl-1H-pyrazole derivatives, which are crucial intermediates for creating many biologically active compounds. This research highlights the importance of similar chemical structures in developing targeted therapies for diseases such as cancer (Liu, Xu, & Xiong, 2017).

Aurora Kinase Inhibitor

  • A study in 2006 identified a compound with a structure closely related to the query molecule as a potential Aurora kinase inhibitor, indicating its usefulness in treating cancer (ロバート ヘンリー,ジェームズ, 2006).

Antibacterial and Antimicrobial Activity

  • Chopde, Meshram, and Pagadala (2012) synthesized azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one, which showed promising antibacterial activities against various bacterial strains. This research suggests that structurally related compounds could be potent antimicrobial agents (Chopde, Meshram, & Pagadala, 2012).

Topoisomerase II Inhibitory Activity

  • Wentland et al. (1993) reported on a compound with a similar structure that exhibited inhibitory activity against mammalian topoisomerase II, indicating potential applications in cancer treatment (Wentland et al., 1993).

properties

CAS RN

1818410-84-2

Product Name

(2E)-3-[4-(1-Cyclopropyl-1H-pyrazol-4-yl)-3-pyridinyl]-N-[4-[(3,3-difluoro-1-azetidinyl)methyl]phenyl]-2-propenamide

Molecular Formula

C24H23F2N5O

Molecular Weight

435.48

IUPAC Name

3-[4-(1-cyclopropylpyrazol-4-yl)pyridin-3-yl]-N-[4-[(3,3-difluoroazetidin-1-yl)methyl]phenyl]prop-2-enamide

InChI

InChI=1S/C24H23F2N5O/c25-24(26)15-30(16-24)13-17-1-4-20(5-2-17)29-23(32)8-3-18-11-27-10-9-22(18)19-12-28-31(14-19)21-6-7-21/h1-5,8-12,14,21H,6-7,13,15-16H2,(H,29,32)

InChI Key

SYYLWEQOPOZEHZ-FPYGCLRLSA-N

SMILES

C1CC1N2C=C(C=N2)C3=C(C=NC=C3)C=CC(=O)NC4=CC=C(C=C4)CN5CC(C5)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CDK8-IN-4k;  CDK8IN4k;  CDK8 IN 4k;  CDK8IN-4k;  CDK8-IN4k;  CDK8 IN-4k;  CDK8-IN 4k

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-[4-(1-Cyclopropyl-1H-pyrazol-4-yl)-3-pyridinyl]-N-[4-[(3,3-difluoro-1-azetidinyl)methyl]phenyl]-2-propenamide
Reactant of Route 2
Reactant of Route 2
(2E)-3-[4-(1-Cyclopropyl-1H-pyrazol-4-yl)-3-pyridinyl]-N-[4-[(3,3-difluoro-1-azetidinyl)methyl]phenyl]-2-propenamide
Reactant of Route 3
Reactant of Route 3
(2E)-3-[4-(1-Cyclopropyl-1H-pyrazol-4-yl)-3-pyridinyl]-N-[4-[(3,3-difluoro-1-azetidinyl)methyl]phenyl]-2-propenamide
Reactant of Route 4
Reactant of Route 4
(2E)-3-[4-(1-Cyclopropyl-1H-pyrazol-4-yl)-3-pyridinyl]-N-[4-[(3,3-difluoro-1-azetidinyl)methyl]phenyl]-2-propenamide
Reactant of Route 5
Reactant of Route 5
(2E)-3-[4-(1-Cyclopropyl-1H-pyrazol-4-yl)-3-pyridinyl]-N-[4-[(3,3-difluoro-1-azetidinyl)methyl]phenyl]-2-propenamide
Reactant of Route 6
Reactant of Route 6
(2E)-3-[4-(1-Cyclopropyl-1H-pyrazol-4-yl)-3-pyridinyl]-N-[4-[(3,3-difluoro-1-azetidinyl)methyl]phenyl]-2-propenamide

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